REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=2[Cl:20])=[N:7][O:8][C:9]=1[CH:10]1[CH2:12][CH2:11]1)=O.[H-].C([Al+]CC(C)C)C(C)C.Cl>ClCCl>[CH:10]1([C:9]2[O:8][N:7]=[C:6]([C:13]3[C:14]([Cl:20])=[CH:15][CH:16]=[CH:17][C:18]=3[Cl:19])[C:5]=2[CH2:3][OH:2])[CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Warm to 15° C. to 25° C.
|
Type
|
STIRRING
|
Details
|
stir for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
Stir for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic phases with water (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase to 180 mL total volume
|
Type
|
FILTRATION
|
Details
|
Filter the resulting solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1Cl)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |